N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H15N9O2 and its molecular weight is 401.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been used in the treatment of various diseases and have shown potential as antibacterial agents .
Mode of Action
For instance, they can form hydrogen bonds with their targets, as suggested by the presence of an intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in similar structures .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound could have favorable pharmacokinetic properties.
Result of Action
It’s known that 1,2,4-oxadiazole derivatives have shown strong antibacterial effects in bioassays . This suggests that the compound could have a significant impact at the molecular and cellular level.
Action Environment
The stability of 1,2,4-oxadiazole derivatives in various environments suggests that they could be robust against environmental changes .
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N9O2/c1-12-22-19(30-26-12)14-8-5-9-27-16(23-24-17(14)27)11-20-18(29)15-10-21-28(25-15)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,20,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDORVPEPPQWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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